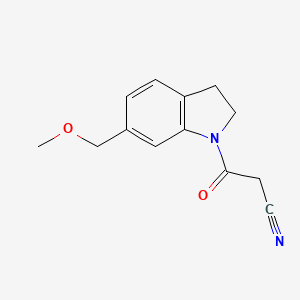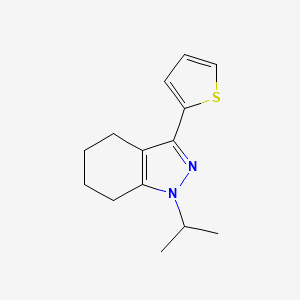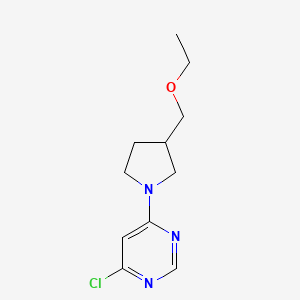
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 4th position and a pyrrolidin-1-yl group substituted with an ethoxymethyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloropyrimidine with 3-(ethoxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the chlorine atom at the 6th position with the pyrrolidin-1-yl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new medications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, leading to changes in their activity. The ethoxymethyl group enhances its ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the ethoxymethyl group, which may affect its biological activity and chemical reactivity.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Contains a methyl group instead of an ethoxymethyl group, leading to differences in its physical and chemical properties.
The presence of the ethoxymethyl group in this compound provides unique properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
分子式 |
C11H16ClN3O |
|---|---|
分子量 |
241.72 g/mol |
IUPAC名 |
4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-7-9-3-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
InChIキー |
LMJMWAGWGBMZHK-UHFFFAOYSA-N |
正規SMILES |
CCOCC1CCN(C1)C2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
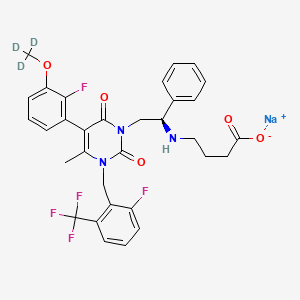
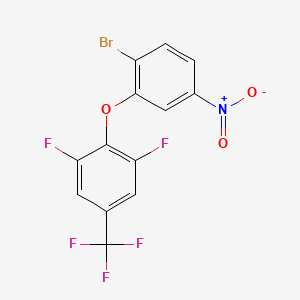
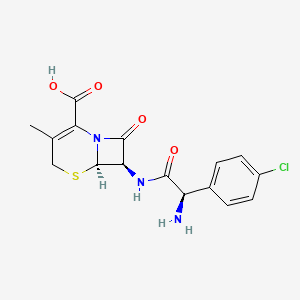
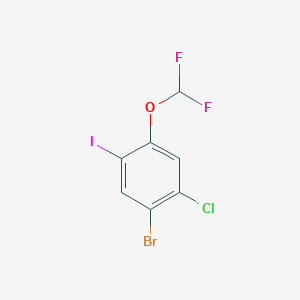

![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
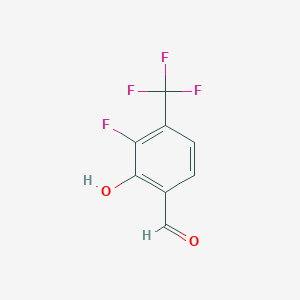
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
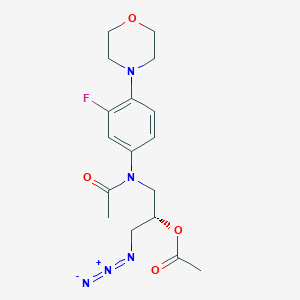
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)
